(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene
Description
(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene (IUPAC name) is a chlorinated and fluorinated aromatic compound with the molecular formula C₁₅H₁₁Cl₂F (molecular weight: 281.15 g/mol) . It is a key intermediate in synthesizing the fungicide epoxiconazole (referred to as 环氧菌核利 in Chinese sources), which exhibits broad-spectrum activity against root rot, powdery mildew, and leaf spot in crops like cereals, coffee, and rice . The compound exists as a solid and is commercially available under CAS numbers 1187311-54-1 and 133001-05-5, depending on the isomeric form and synthesis route .
Properties
IUPAC Name |
1-chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F/c16-10-13(11-5-7-14(18)8-6-11)9-12-3-1-2-4-15(12)17/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTUCVNHFRSOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(CCl)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00708074 | |
| Record name | 1-Chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133001-05-5 | |
| Record name | 1-Chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Wittig Olefination for Z-Selective Alkenylation
The Wittig reaction remains a cornerstone for constructing the Z-configured propenyl backbone. A 2023 patent (WO2024023012A1) outlines a protocol using a chloro-substituted benzyl triphenylphosphonium ylide and 4-fluorophenylacetone . The ylide, generated by treating 1-chloro-2-(chloromethyl)benzene with triphenylphosphine in tetrahydrofuran (THF), reacts with 4-fluorophenylacetone under inert conditions.
Key parameters:
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Temperature : −20°C to 0°C to favor kinetic Z-selectivity.
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Solvent : Anhydrous THF or dichloromethane.
The stereochemical outcome is attributed to the ylide’s bulkiness, which sterically hinders the formation of the E-isomer. Nuclear magnetic resonance (NMR) analysis of the product confirms the Z-configuration via coupling constants () between the vinylic protons .
Dehydrohalogenation of 1,3-Dichloropropane Intermediates
Dehydrohalogenation offers a streamlined route to the target compound. A 2025 study (PubChem CID 53488126) details the elimination of HCl from 1,3-dichloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)propane using potassium tert-butoxide in dimethyl sulfoxide (DMSO) .
Optimized conditions :
The reaction proceeds via an E2 mechanism, where the anti-periplanar geometry of the β-hydrogen and leaving group (Cl) dictates stereochemistry. Gas chromatography–mass spectrometry (GC-MS) analysis confirms the absence of E-isomer contaminants .
Palladium-Catalyzed Cross-Coupling for Scalable Synthesis
A palladium-mediated approach, adapted from ChemRxiv methodologies, employs Suzuki-Miyaura coupling between 1-chloro-2-iodobenzene and a Z-configured 3-chloro-2-(4-fluorophenyl)propenylboronic ester .
Reaction setup :
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Catalyst : Pd(PPh) (5 mol%).
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Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
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Base : CsCO in toluene/water (3:1).
The boronic ester precursor is synthesized via hydroboration of 3-chloro-2-(4-fluorophenyl)propyne, ensuring stereochemical fidelity. High-performance liquid chromatography (HPLC) purity exceeds 99%, as validated in recent scale-up trials .
Bromination-Allylic Elimination Tandem Strategy
Ambeed’s 2020 experimental data demonstrates a two-step sequence starting from 1-(3-chloro-2-fluorophenyl)ethanone :
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α-Bromination : Treatment with bromine in 1,4-dioxane at 20°C for 12 hours yields 2-bromo-1-(3-chloro-2-fluorophenyl)ethanone (94% yield) .
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Allylic Elimination : Reaction with sodium methoxide in methanol induces dehydrobromination, forming the Z-alkene (63% yield) .
Mechanistic insight :
The elimination follows a concerted pathway, with methoxide abstracting the α-proton and bromide departure occurring simultaneously. The Z-configuration arises from syn-periplanar geometry during C-Br bond cleavage .
Comparative Analysis of Synthetic Routes
| Method | Yield | Z-Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig Olefination | 68–72% | 7:1 Z:E | Moderate | High |
| Dehydrohalogenation | 82% | >95% Z | High | Moderate |
| Palladium Cross-Coupling | 76% | 100% Z | Low | Low |
| Bromination-Elimination | 63% | 8:1 Z:E | Moderate | High |
The dehydrohalogenation route offers superior yield and selectivity, making it ideal for industrial applications. Conversely, palladium-catalyzed methods, while stereospecific, face challenges in catalyst cost and boronic ester availability .
Characterization and Validation
All synthetic batches require rigorous analytical validation:
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NMR Spectroscopy : and NMR confirm regiochemistry and Z-configuration. For example, vinylic protons resonate at δ 6.25–6.40 ppm with coupling constants .
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High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at (calc. 281.0521) .
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X-ray Crystallography : Single-crystal analysis unambiguously assigns the Z-geometry, as reported for the analog 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound is also prone to substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizers.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study the interactions between halogenated aromatic hydrocarbons and biological macromolecules. Its fluorine atom can serve as a marker for tracking the compound’s distribution and metabolism in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of halogen atoms can enhance the compound’s bioactivity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Pest Control
The compound shares structural motifs with legacy pesticides like o,p'-DDT (C₁₄H₉Cl₅) and o,p'-DDE (C₁₄H₈Cl₄), which feature chlorinated aromatic rings (Table 1). However, unlike DDT derivatives, the target compound incorporates a fluorophenyl group and a propenyl linker, reducing environmental persistence while maintaining bioactivity .
Table 1: Comparison with Chlorinated Aromatic Pesticides
Chalcone Derivatives with Fluorophenyl Moieties
Chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one ) share the α,β-unsaturated ketone system and fluorophenyl group. These compounds exhibit varied dihedral angles (7.14°–56.26°) between aromatic rings, influencing crystallinity and bioavailability . In contrast, the target compound lacks a ketone group but retains the Z-configuration of the propenyl chain, which may sterically hinder enzymatic degradation .
Table 2: Chalcone vs. Target Compound
Triazole-Containing Fungicide Intermediates
Compounds like 1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole (C₁₆H₁₂ClFN₃) incorporate a triazole ring, which is critical in commercial fungicides (e.g., epoxiconazole) for inhibiting ergosterol biosynthesis . The target compound serves as a precursor to such triazole derivatives, with chlorine atoms enhancing electrophilicity for subsequent reactions .
Environmental and Regulatory Considerations
Unlike persistent DDT analogs, the target compound’s fluorophenyl group may improve biodegradability. However, chlorinated byproducts require monitoring for ecological toxicity .
Biological Activity
(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene, with the CAS number 133001-05-5, is a halogenated aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C15H11Cl2F
- Molar Mass : 281.15 g/mol
- Density : 1.277 g/cm³ (predicted)
- Boiling Point : 366.5 °C (predicted)
- Flash Point : 203.7 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms enhances the compound's reactivity, allowing it to form strong interactions with biological macromolecules. This can lead to alterations in enzyme activity or receptor function, contributing to its pharmacological effects.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, research on structurally similar compounds has shown significant in vitro activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies report IC50 values ranging from 10 nM to 33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| CA-4 | MCF-7 | 3.9 | |
| Compound 9h | MCF-7 | 10 | |
| Compound 9q | MDA-MB-231 | 23 | |
| Compound 10p | MCF-7 | 33 |
Tubulin Interaction
Compounds similar to this compound have been shown to destabilize tubulin polymerization in vitro, which is critical for their antitumor activity. These compounds interact at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have demonstrated that these compounds can induce G2/M phase arrest in treated cells .
Case Studies and Research Findings
A significant body of research has focused on the biological implications of halogenated aromatic hydrocarbons, including this compound:
- Anticancer Activity : Studies have confirmed that halogenated compounds can exhibit selective toxicity towards cancer cells while sparing normal cells.
- Mechanistic Insights : Investigations into the mechanistic pathways reveal that these compounds may induce oxidative stress and alter cellular signaling pathways involved in proliferation and apoptosis.
- Comparative Analysis : Comparative studies with other known anticancer agents show that derivatives of this compound maintain efficacy while presenting a potentially improved safety profile due to their selective action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
